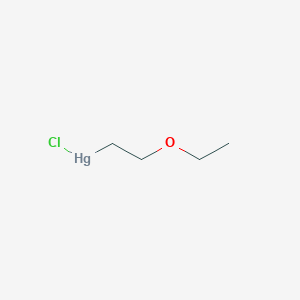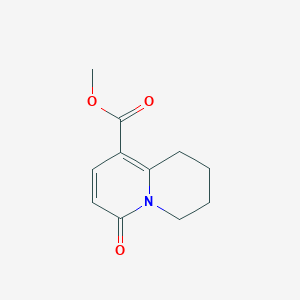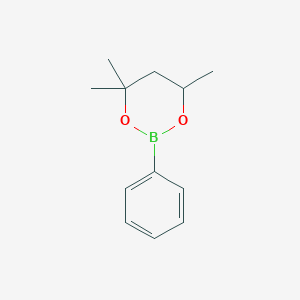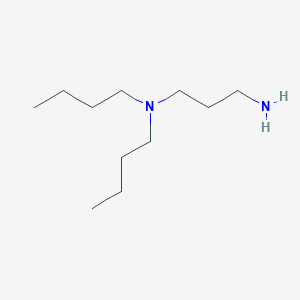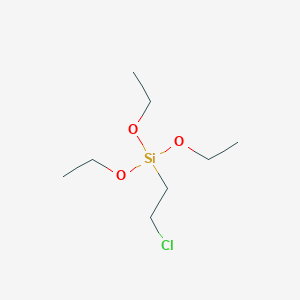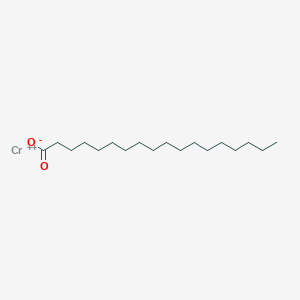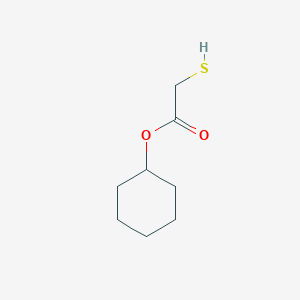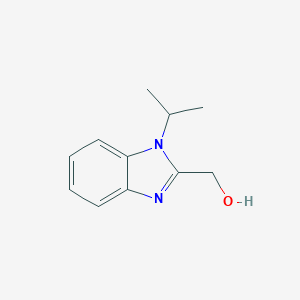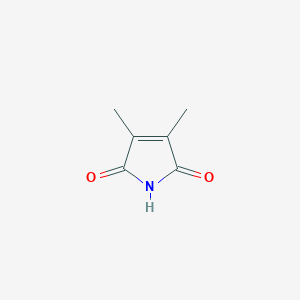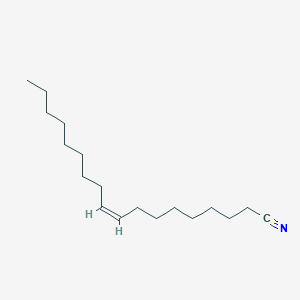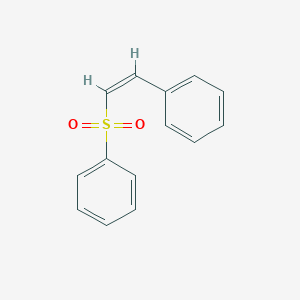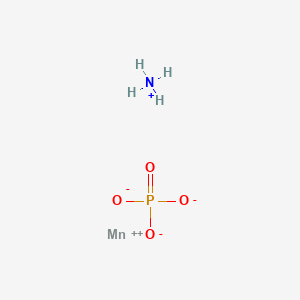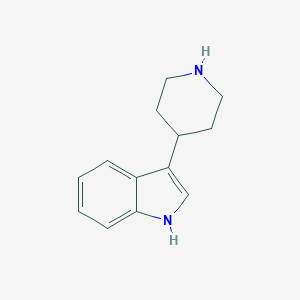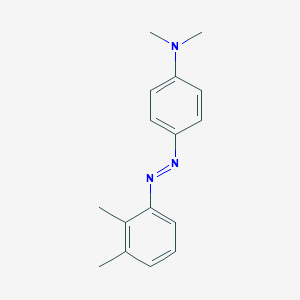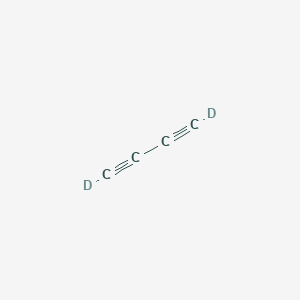
Butadiyne-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butadiyne-d2 is a chemical compound that is commonly used in scientific research. It is a deuterated derivative of butadiyne, which is a highly reactive compound that is used in various chemical reactions. Butadiyne-d2 is used in a variety of applications, including in the synthesis of complex organic compounds for use in drug development and other areas of research.
Mécanisme D'action
The mechanism of action of butadiyne-d2 is not well understood, but it is believed to be related to its ability to form strong covalent bonds with other molecules. This property makes it useful for a wide range of chemical reactions, including those involved in drug development and other areas of research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of butadiyne-d2 are not well understood, as it is primarily used as a building block for the synthesis of other compounds. However, it is known to be highly reactive and can form covalent bonds with a variety of different molecules, which may have implications for its use in drug development and other areas of research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using butadiyne-d2 in lab experiments is its high reactivity and unique chemical properties. This makes it an ideal starting material for a wide range of chemical reactions, including those involved in drug development and other areas of research. However, its high reactivity can also be a limitation, as it may react with other molecules in unintended ways, leading to unexpected results.
Orientations Futures
There are many potential future directions for research involving butadiyne-d2. One area of interest is the development of new synthetic methods for the production of complex organic compounds using butadiyne-d2 as a starting material. Another area of interest is the exploration of the biochemical and physiological effects of butadiyne-d2, which may have implications for its use in drug development and other areas of research. Additionally, there is potential for the development of new applications for butadiyne-d2 in areas such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of butadiyne-d2 can be achieved through a number of different methods. One common method is the deuterium exchange reaction, which involves the replacement of hydrogen atoms with deuterium atoms. This method can be carried out using a variety of different reagents and conditions, depending on the specific requirements of the reaction.
Applications De Recherche Scientifique
Butadiyne-d2 is commonly used in scientific research as a building block for the synthesis of complex organic compounds. It is particularly useful in the development of new drugs and other therapeutic agents. Its high reactivity and unique chemical properties make it an ideal starting material for a wide range of chemical reactions.
Propriétés
Numéro CAS |
16954-96-4 |
|---|---|
Nom du produit |
Butadiyne-d2 |
Formule moléculaire |
C4H2 |
Poids moléculaire |
52.07 g/mol |
Nom IUPAC |
1,4-dideuteriobuta-1,3-diyne |
InChI |
InChI=1S/C4H2/c1-3-4-2/h1-2H/i1D,2D |
Clé InChI |
LLCSWKVOHICRDD-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C#CC#C[2H] |
SMILES |
C#CC#C |
SMILES canonique |
C#CC#C |
Autres numéros CAS |
16954-96-4 |
Synonymes |
Butadiyne-d2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



